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Compound of Interest

Compound Name: 2S-Hydroxyhexan-3-one

Cat. No.: B133621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-

Hydroxyhexan-3-one (also known as (S)-2-Hydroxy-3-hexanone), a naturally occurring alpha-

hydroxy ketone. This document compiles available experimental and predicted data for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). Detailed experimental protocols and workflow visualizations are included to support

research and development activities.

Introduction
(2S)-Hydroxyhexan-3-one is a chiral molecule with the molecular formula C₆H₁₂O₂ and a

molecular weight of 116.16 g/mol . It has been identified as a natural product in

Corynebacterium glutamicum. The presence of both a hydroxyl and a ketone functional group

makes it a versatile chiral building block in organic synthesis. Accurate spectroscopic

characterization is crucial for its identification, purity assessment, and utilization in further

chemical transformations. While experimental spectroscopic data for this specific enantiomer is

not widely published, this guide consolidates the available information and provides predicted

data to aid researchers.

Spectroscopic Data
The following sections present the available spectroscopic data for 2-Hydroxyhexan-3-one. It is

important to note that while the mass spectrometry data is experimental, comprehensive
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experimental NMR and IR data for the specific (2S)-enantiomer are not readily available in

public databases. Therefore, predicted NMR data and expected IR absorption frequencies are

provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values. Experimental data should be obtained for

confirmation.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.2 Quartet 1H H-2

~2.5 Triplet 2H H-4

~1.5 Sextet 2H H-5

~1.3 Doublet 3H H-1

~0.9 Triplet 3H H-6

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~212 C-3 (C=O)

~75 C-2 (CH-OH)

~36 C-4 (CH₂)

~18 C-5 (CH₂)

~18 C-1 (CH₃)

~14 C-6 (CH₃)

Infrared (IR) Spectroscopy
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Note: The following are expected characteristic absorption bands based on the functional

groups present in 2S-Hydroxyhexan-3-one.

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad O-H stretch (hydroxyl group)

2960 - 2870 Strong C-H stretch (alkane)

~1715 Strong C=O stretch (ketone)

1200 - 1000 Strong C-O stretch (hydroxyl group)

Mass Spectrometry (MS)
The following experimental mass spectrometry data is for 2-Hydroxyhexan-3-one. The

fragmentation pattern for the (2S)-enantiomer is expected to be identical.

m/z Relative Intensity Assignment

117.091 - [M+H]⁺ (Protonated Molecule)

71 64% [C₄H₇O]⁺

55 59% [C₄H₇]⁺ or [C₃H₃O]⁺

45 87% [C₂H₅O]⁺

43 100% (Base Peak) [C₂H₃O]⁺ or [C₃H₇]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like 2S-Hydroxyhexan-3-one.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder or the solvent.

Record the sample spectrum.
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The instrument software will automatically subtract the background spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for

pure samples.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a

softer technique that often yields the protonated molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques Data Processing & Analysis

Structural Elucidation

Purified 2S-Hydroxyhexan-3-one

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

NMR Spectra

IR Spectrum

Mass Spectrum

Confirm Structure of
2S-Hydroxyhexan-3-one

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (2S)-Hydroxyhexan-3-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133621#spectroscopic-data-for-2s-hydroxyhexan-3-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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